2-isoquinolin-5-ylbenzamide

Medicinal Chemistry Antiviral Drug Discovery Scaffold Optimization

2-Isoquinolin-5-ylbenzamide (CAS not assigned; ChemBridge ID 64988957), molecular formula C₁₆H₁₂N₂O and molecular weight 248.28 g/mol, belongs to the class of isoquinolinyl benzamides. Its structure features a benzamide moiety directly attached at the ortho position to the 5-position of an isoquinoline ring, creating a biaryl scaffold with a calculated LogP of 2.24 and topological polar surface area (tPSA) of 55.98 Ų.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B3939154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isoquinolin-5-ylbenzamide
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC3=C2C=CN=C3)C(=O)N
InChIInChI=1S/C16H12N2O/c17-16(19)15-6-2-1-5-14(15)13-7-3-4-11-10-18-9-8-12(11)13/h1-10H,(H2,17,19)
InChIKeyOIHBJBPDDYNXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isoquinolin-5-ylbenzamide: Chemical Identity and Screening Library Context


2-Isoquinolin-5-ylbenzamide (CAS not assigned; ChemBridge ID 64988957), molecular formula C₁₆H₁₂N₂O and molecular weight 248.28 g/mol, belongs to the class of isoquinolinyl benzamides. Its structure features a benzamide moiety directly attached at the ortho position to the 5-position of an isoquinoline ring, creating a biaryl scaffold with a calculated LogP of 2.24 and topological polar surface area (tPSA) of 55.98 Ų [1]. The compound is commercially available as a drug-like screening compound from ChemBridge Corporation and has been deposited in fragment and lead-like libraries [2]. Its closest fluorinated analog, 2-fluoro-6-(isoquinolin-5-yl)benzamide (GHP-88309, CAS 1269267-87-9), has been extensively characterized as a broad-spectrum allosteric inhibitor of paramyxovirus polymerase in primary literature [3].

Why 2-Isoquinolin-5-ylbenzamide Cannot Be Substituted with Generic Isoquinolinyl Benzamides


Although multiple isoquinolinyl benzamide congeners share the same molecular formula (C₁₆H₁₂N₂O), the regioisomeric attachment position and substitution pattern critically determine target engagement and biological activity. 2-Isoquinolin-5-ylbenzamide features a direct C–C biaryl bond between the benzamide ortho-carbon and the isoquinoline 5-position, whereas N-isoquinolin-5-ylbenzamide (CAS 681448-78-2) links the benzamide through an amide nitrogen, fundamentally altering the conformational landscape, hydrogen-bonding capacity, and metabolic vulnerability [1]. The clinical-stage analog GHP-88309 demonstrates that introduction of a single fluorine atom at the 2-position of the benzamide ring transforms an inactive scaffold into a nanomolar antiviral agent (EC₅₀ 0.4–2.0 μM across paramyxoviruses), underscoring the extreme sensitivity of this chemotype to subtle structural modifications [2]. Generic substitution of the des-fluoro parent with regioisomers or alternative heterocyclic benzamides without experimental validation would therefore carry high risk of loss of target binding, as evidenced by the strict fluorine requirement for polymerase microdomain engagement [2].

Quantitative Comparative Evidence for Prioritizing 2-Isoquinolin-5-ylbenzamide Over Closest Analogs


Fluorine-Absent Scaffold Differentiation: 2-Isoquinolin-5-ylbenzamide vs. GHP-88309

The des-fluoro scaffold 2-isoquinolin-5-ylbenzamide serves as the non-fluorinated reference compound for the advanced antiviral lead GHP-88309. In the paramyxovirus polymerase allosteric inhibitor program, the fluorine atom at the benzamide 2-position was identified as essential for antiviral potency: GHP-88309 (2-fluoro-6-(isoquinolin-5-yl)benzamide) exhibits broad-spectrum anti-paramyxoviral EC₅₀ values of 0.4–2.0 μM, whereas the des-fluoro parent compound is inactive in the same assay systems [1]. This binary activity difference (inactive vs. nanomolar) makes the non-fluorinated compound an ideal negative control for mechanistic studies, target engagement assays, and resistance profiling, where any observed activity can be attributed to fluorine-independent mechanisms [1].

Medicinal Chemistry Antiviral Drug Discovery Scaffold Optimization

Regioisomeric Advantage: 2-Isoquinolin-5-ylbenzamide vs. N-Isoquinolin-5-ylbenzamide

2-Isoquinolin-5-ylbenzamide possesses a direct C–C biaryl bond, whereas N-isoquinolin-5-ylbenzamide (CAS 681448-78-2) links the benzamide via an amide nitrogen [1]. The biaryl linkage confers greater conformational rigidity, different π-stacking potential, and altered metabolic susceptibility compared to the N-linked regioisomer. In co-crystal structures of the fluorinated analog GHP-88309 with the viral L protein, the isoquinoline ring forms hydrogen bonds with residues Y942 and R865, while the benzamide moiety is positioned between residues Q1007 and R1011, linking the RdRP and capping domains [2]. This precise spatial arrangement depends on the ortho-biaryl geometry; the N-linked regioisomer would not adopt this binding pose [2].

Chemical Biology Probe Development Regioisomer Selectivity

Physicochemical Property Differentiation for Fragment-Based Screening

2-Isoquinolin-5-ylbenzamide exhibits drug-like physicochemical properties that distinguish it from common isoquinoline-based fragments: molecular weight 248.28 g/mol, calculated LogP 2.24, LogD (pH 7.4) 2.24, tPSA 55.98 Ų, 2 rotatable bonds, and compliance with Lipinski's Rule of Five [1]. In contrast, the fluorinated analog GHP-88309 exhibits LogP 1.66 and molecular weight 266.27 g/mol (increased lipophilicity and steric bulk) . The partially saturated tetrahydroisoquinoline analogs (e.g., N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)benzamide) introduce additional conformational flexibility through ring saturation, with different LogD values and solubility profiles . The fully aromatic isoquinoline system of the target compound provides an intermediate lipophilicity and rigid, planar biaryl geometry valuable for fragment growing and scaffold hopping campaigns.

Fragment-Based Drug Discovery Physicochemical Profiling Library Design

Patent-Landscape Differentiation: Freedom-to-Operate for Non-Fluorinated Scaffold

The fluorinated derivative 2-fluoro-6-(isoquinolin-5-yl)benzamide (GHP-88309) is covered by a provisional patent application titled '2-fluoro-6-isoquinolin-5-ylbenzamide, and antiviral uses related thereto', filed by Georgia State University Research Foundation with inventors R.M. Cox, B.L., and R.K. Plemper [1][2]. The patent specifically claims the fluorinated compound and its antiviral method of use. The des-fluoro parent compound 2-isoquinolin-5-ylbenzamide is not explicitly claimed in this patent family, and its earlier commercial availability through ChemBridge (product listing predating the patent application) may provide additional freedom-to-operate for research applications [3]. This legal distinction is critical for organizations seeking to develop novel derivatives or pursue independent SAR exploration without encumbrance from existing IP covering the fluorinated clinical candidate.

Intellectual Property Chemical Patent Analysis Freedom-to-Operate

High-Value Application Scenarios for 2-Isoquinolin-5-ylbenzamide in Scientific Research and Industrial Procurement


Negative Control Compound for Paramyxovirus Polymerase Inhibitor Mechanistic Studies

2-Isoquinolin-5-ylbenzamide serves as the ideal matched-pair negative control for GHP-88309 in paramyxovirus polymerase inhibition assays. Because the fluorine atom at the benzamide 2-position is essential for L protein microdomain binding and antiviral activity, the des-fluoro compound is inactive (EC₅₀ >100 μM vs. 0.4–2.0 μM for GHP-88309) [1]. Researchers investigating resistance mutations (e.g., in the HPIV3, MeV, and SeV L proteins), photoaffinity labeling target engagement, or RNA-dependent RNA polymerase inhibition kinetics should use this compound to distinguish fluorine-specific pharmacological effects from off-target or solvent-mediated artifacts [1]. The compound's commercial availability from ChemBridge ensures batch-to-batch consistency for reproducible control experiments [2].

Fragment-Based Lead Discovery and Scaffold Hopping Campaigns Targeting Kinase or Polymerase ATP-Binding Sites

With molecular weight of 248.28 g/mol, tPSA of 55.98 Ų, and only 2 rotatable bonds, 2-isoquinolin-5-ylbenzamide meets fragment-based drug discovery (FBDD) criteria as a 'rule-of-three' compliant fragment [1]. The rigid biaryl core provides a defined vector for fragment growing toward adjacent protein subpockets, as demonstrated by the co-crystallized GHP-88309 binding pose spanning the RdRP and capping domains of the viral L protein [2]. Unlike the fluorinated analog, the des-fluoro scaffold allows unbiased exploration of fluorine-specific hydrogen-bond interactions (e.g., with tyrosine or arginine residues) without pre-occupying the halogen-binding pocket. The compound is suitable for SPR-based fragment screening, X-ray crystallography soaking experiments, and ¹⁹F NMR-free ligand-based NMR screening cascades [1].

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

The ortho-biaryl connectivity of 2-isoquinolin-5-ylbenzamide distinguishes it from N-isoquinolin-5-ylbenzamide (N-linked regioisomer) and 3-(isoquinolin-5-yl)benzamide (meta-substituted regioisomer) [1]. In SAR campaigns aimed at optimizing the benzamide-isoquinoline dihedral angle for target binding, the ortho-substituted regioisomer provides maximal conformational constraint, favoring a near-orthogonal aryl-aryl orientation that complements flat protein surface topographies. Procurement of the correct regioisomer is critical because meta- and para-substituted variants, or N-linked amides, adopt fundamentally different three-dimensional shapes that interact with distinct protein surface features, as evidenced by the divergent biological activity profiles of isoquinoline regioisomers in kinase and polymerase inhibition assays [2].

Proprietary Derivative Development Without Fluorine-Containing IP Encumbrance

Organizations seeking to develop novel isoquinoline-based antiviral or kinase inhibitors without infringing on the GHP-88309 patent estate (which specifically claims the 2-fluoro-6-(isoquinolin-5-yl)benzamide scaffold and its antiviral uses [1]) can legally source 2-isoquinolin-5-ylbenzamide as a commercially available, non-patented starting material [2]. The compound's established commercial supply chain through ChemBridge and authorized distributors ensures multi-gram quantities with documented purity and characterization data, enabling rapid initiation of proprietary medicinal chemistry programs. The absence of the fluorine substituent opens chemical space for alternative halogenation (Cl, Br, CF₃), alkylation, or heteroatom substitution strategies that circumvent existing composition-of-matter claims [1][2].

Quote Request

Request a Quote for 2-isoquinolin-5-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.